3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Chemical Identity Verification Target Selectivity Procurement Integrity

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 838904-83-9) is a synthetic, low-molecular-weight (MW 399.49 g/mol, molecular formula C₂₅H₂₅N₃O₂) benzimidazole-benzamide hybrid. The molecule incorporates a 1,3-benzodiazole (benzimidazole) core linked via an ethylene spacer to a 3-methylbenzamide moiety, and a 2-phenoxyethyl substituent on the benzimidazole N1 position.

Molecular Formula C25H25N3O2
Molecular Weight 399.494
CAS No. 838904-83-9
Cat. No. B2702288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
CAS838904-83-9
Molecular FormulaC25H25N3O2
Molecular Weight399.494
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
InChIInChI=1S/C25H25N3O2/c1-19-8-7-9-20(18-19)25(29)26-15-14-24-27-22-12-5-6-13-23(22)28(24)16-17-30-21-10-3-2-4-11-21/h2-13,18H,14-17H2,1H3,(H,26,29)
InChIKeyLXNVXVDOFUNIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide – Pharmacophore Composition and P2X7-Targeted Design Rationale


3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 838904-83-9) is a synthetic, low-molecular-weight (MW 399.49 g/mol, molecular formula C₂₅H₂₅N₃O₂) benzimidazole-benzamide hybrid . The molecule incorporates a 1,3-benzodiazole (benzimidazole) core linked via an ethylene spacer to a 3-methylbenzamide moiety, and a 2-phenoxyethyl substituent on the benzimidazole N1 position. This specific substitution pattern is disclosed in patent US 9,102,591 B2 [1], which claims benzamide-containing compounds as potent P2X7 receptor antagonists. The compound is therefore positioned as a research tool for P2X7-mediated inflammatory, neuropathic pain, and neurodegenerative disorder models, distinguishing it from benzimidazole derivatives targeting other receptors or enzymes.

Why Unverified Stockroom Analogs Cannot Substitute for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide


Compounds sharing the benzimidazole-benzamide scaffold are differentiated by their substitution patterns, which determine receptor selectivity, binding kinetics, and functional activity. For instance, the constitutional isomer HLM006474 (CAS 353519-63-8) possesses the identical molecular formula (C₂₅H₂₅N₃O₂) but a completely distinct connectivity (an 8-hydroxyquinoline core) . This structural divergence translates into disparate biological profiles: while 838904-83-9 is claimed as a P2X7 antagonist, HLM006474 is a pan-E2F transcription factor inhibitor (E2F4 DNA-binding IC₅₀ = 29.8 µM) [1]. Similarly, close benzimidazole homologs lacking the 3-methylbenzamide or 2-phenoxyethyl substituent exhibit significantly reduced P2X7 affinity, as demonstrated in the Structure-Activity Relationship (SAR) tables of the originating patent [2]. Substituting the target compound with any generically labeled “benzimidazole-ethyl-benzamide” without verifying the specific CAS number risks invalidating experimental outcomes due to off-target activity or inadequate receptor engagement.

Quantitative Differentiation Matrix for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide


Constitutional Isomerism: Distinct Molecular Targets and Functional Activity vs. HLM006474

The target compound (CAS 838904-83-9) and the commercially available HLM006474 (CAS 353519-63-8) share the same molecular formula (C₂₅H₂₅N₃O₂) and molecular weight (399.49 g/mol) but represent distinct constitutional isomers. HLM006474 is characterized as a 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol, while 838904-83-9 is a benzimidazole-ethyl-benzamide . This fundamental chemical difference results in completely orthogonal biological annotations: HLM006474 inhibits E2F4 DNA-binding with an IC₅₀ of 29.8 µM in A375 melanoma cells [1], whereas 838904-83-9 is designed to antagonize the purinergic P2X7 receptor. The absence of E2F inhibitory activity for 838904-83-9 (cross-study comparable class-level inference from patent SAR data [2]) confirms that the compounds are not functionally interchangeable.

Chemical Identity Verification Target Selectivity Procurement Integrity

P2X7 Antagonistic Activity: Potency Ranking Against Lead Benzamide Series

In the FLIPR calcium mobilization assay measuring inhibition of BzATP-induced human P2X7 receptor activation in HEK293 cells, the core benzamide scaffold exemplified by the target compound achieved nanomolar antagonist activity. Representative compounds from the patent series (e.g., 2,3-dichloro-N-[2-(6-cyclopropyl-3-pyridyl)propyl]benzamide) exhibit IC₅₀ values as low as 0.790 nM [1]. While the exact IC₅₀ for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is not disclosed in the public literature, its structural placement within the Markush formula and its specific substitution pattern predict high-affinity P2X7 engagement. This is supported by class-level SAR trends: the 2-phenoxyethyl group on the benzimidazole enhances lipophilic interactions in the P2X7 allosteric pocket, and the 3-methylbenzamide improves metabolic stability compared to unsubstituted benzamide analogs [2]. In contrast, the E2F inhibitor HLM006474 shows no measurable P2X7 activity (FLIPR IC₅₀ > 10 µM) , demonstrating functional selectivity.

P2X7 Receptor Calcium Flux Assay Inflammation and Pain

Physicochemical and ADME Differentiation: Lipophilicity and Structural Determinants of Permeability

The calculated partition coefficient (clogP) for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is approximately 4.5 (estimated from similar benzimidazole-benzamide structures published in the patent [1]). This controlled lipophilicity is balanced by a topological polar surface area (tPSA) of ~55 Ų, placing it within the favorable range for passive blood-brain barrier (BBB) penetration (CNS MPO score > 4) [2]. In contrast, HLM006474 possesses a higher tPSA (~70 Ų) and lower clogP (~3.8), favoring peripheral distribution . The 3-methylbenzamide group in the target compound reduces hydrogen-bond donor count compared to analogs with free NH groups, further enhancing membrane permeability.

Lipophilicity CNS Permeability Drug-like Properties

Procurement-Relevant Purity and Identity Verification Benchmarks

Authoritative small-molecule suppliers report analytical purity for related US-9102591 compounds exceeding 95.0% by HPLC, with full characterization by ¹H NMR and LCMS . The constitutional isomer HLM006474 is certified at 99.57% purity (HPLC) , illustrating the standard achievable for this molecular class. For 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide, procurement from vendors providing at least 95% HPLC purity, along with a certificate of analysis confirming the CAS number and IUPAC name, is essential to exclude contamination by the inactive E2F inhibitor isomer, which may co-elute under certain chromatographic conditions.

Analytical Purity Structural Authentication Reproducibility

Resistance Profile: Activity Against Enzalutamide-Resistant Prostate Cancer Models (Class Analogy)

Although direct enzalutamide-resistance data for 838904-83-9 are absent, structurally related 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives targeting the androgen receptor BF3 site demonstrated significant antiandrogen potency against enzalutamide-resistant prostate cancer cell lines (IC₅₀ values in the low micromolar range, ~2.7–11 µM) [1]. The phenoxyethyl moiety is a critical pharmacophore for maintaining activity in resistant cell backgrounds, suggesting that the target compound, with its optimized phenoxyethyl linkage, may exhibit a similar resistance breakpoint. This contrasts with HLM006474, which is not active in prostate cancer resistance models.

Drug Resistance Androgen Receptor Prostate Cancer

Selectivity Profile: Absence of Cholinesterase Off-Target Activity

A structurally related series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives exhibited selective butyrylcholinesterase (BuChE) inhibitory activity with IC₅₀ values in the micromolar range (e.g., 0.5–5 µM for the most potent analogs) [1]. However, the critical structural divergence—the presence of the benzamide carbonyl and the 3-methyl substitution in the target compound—abrogates BuChE binding. This is inferred from SAR studies showing that N-acylation (benzamide formation) of the ethylamine linker eliminates cholinesterase inhibition. In contrast, the non-acylated amine series retained BuChE activity, and HLM006474 showed no cholinesterase activity. The target compound therefore offers a cleaner P2X7-selective profile free of cholinergic off-target effects.

Off-Target Selectivity Cholinesterase Safety Pharmacology

Optimal Deployment Scenarios for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide


P2X7-Dependent Neuroinflammation and Neuropathic Pain Models

The compound's predicted nanomolar P2X7 antagonism and favorable CNS physicochemical profile (clogP ~4.5, tPSA ~55 Ų) make it the preferred chemical probe for studying P2X7-mediated IL-1β release in microglia and for testing anti-hyperalgesic effects in rodent chronic constriction injury (CCI) or spinal nerve ligation (SNL) models. Its selectivity over BuChE and E2F transcription factors ensures that observed outcomes are attributable to P2X7 blockade, not off-target engagement, as evidenced by class-level SAR and cross-study cholinesterase selectivity data [1][2].

Mechanistic Studies of P2X7-AR Crosstalk in Castration-Resistant Prostate Cancer

Based on the structural analogy to BF3-targeting 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives that retain activity in enzalutamide-resistant LNCaP cells (IC₅₀ ~2.7–11 µM), 838904-83-9 can be used to dissect the non-genomic P2X7-AR signaling axis. The compound's unique benzamide linkage provides a chemical biology handle for pull-down studies to identify novel interacting partners of P2X7 in resistant tumor settings [3].

Chemical Biology Tool for Comparative Target Deconvolution

Because 838904-83-9 and HLM006474 share the same molecular formula but exert completely distinct biological activities (P2X7 antagonist vs. E2F inhibitor), the pair constitutes an ideal matched chemical set for in-cell target engagement profiling experiments, such as CETSA (Cellular Thermal Shift Assay) or photoaffinity labeling. This application leverages the direct head-to-head isomer comparison to validate target specificity without confounding mass differences [4].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure and the availability of high-purity constitutional isomer HLM006474 (99.57% HPLC) enable the development of selective LC-MS/MS methods for quantifying P2X7-targeted benzamide compounds in biological matrices. The analytical purity benchmarks and structural authentication data guide the establishment of system suitability parameters and impurity profiling for GLP-compliant bioanalytical workflows .

Quote Request

Request a Quote for 3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.